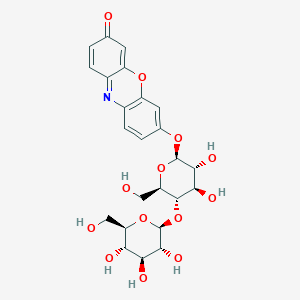

Resorufin beta-D-cellobioside

Vue d'ensemble

Description

Resorufin beta-D-cellobioside is a fluorogenic substrate widely used in biochemical assays. It is a derivative of resorufin, a redox-active fluorophore known for its high fluorescence quantum yield and long excitation/emission wavelengths. This compound is particularly valuable in the detection of cellulase activity, where it releases the highly fluorescent dye resorufin upon enzymatic hydrolysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of resorufin beta-D-cellobioside typically involves the conjugation of resorufin with beta-D-cellobioside. The process begins with the preparation of resorufin, which can be synthesized from resazurin through a reduction reaction. The beta-D-cellobioside moiety is then attached to resorufin via glycosidic linkage, often using enzymatic or chemical glycosylation methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Resorufin beta-D-cellobioside undergoes several types of chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by cellulases releases resorufin, which is highly fluorescent.

Oxidation-Reduction: Resorufin can participate in redox reactions, where it is reduced to resazurin or oxidized back to resorufin.

Common Reagents and Conditions:

Hydrolysis: Typically performed using cellulase enzymes under physiological conditions (pH 7.4, 37°C).

Oxidation-Reduction: Reducing agents like sodium borohydride can convert resazurin to resorufin, while oxidizing agents like hydrogen peroxide can reverse the reaction.

Major Products:

Hydrolysis: Produces resorufin and beta-D-cellobiose.

Oxidation-Reduction: Interconversion between resorufin and resazurin.

Applications De Recherche Scientifique

Resorufin beta-D-cellobioside has a wide range of applications in scientific research:

Biochemistry: Used as a substrate in assays to measure cellulase activity.

Cell Biology: Employed in fluorescence imaging to study cellular processes involving cellulases.

Medicine: Utilized in diagnostic assays to detect cellulase-producing pathogens.

Industry: Applied in the development of biofuels by monitoring cellulase activity in biomass degradation.

Mécanisme D'action

The mechanism of action of resorufin beta-D-cellobioside involves its enzymatic hydrolysis by cellulases. The beta-D-cellobioside moiety is cleaved, releasing resorufin, which exhibits strong fluorescence. This fluorescence can be quantitatively measured, providing insights into the activity of cellulases. The molecular targets are the active sites of cellulase enzymes, and the pathway involves the hydrolysis of the glycosidic bond .

Comparaison Avec Des Composés Similaires

4-Nitrophenyl beta-D-cellobioside: Another substrate used to measure cellulase activity, but it releases p-nitrophenol instead of a fluorescent dye.

Methylumbelliferyl beta-D-cellobioside: A fluorogenic substrate similar to resorufin beta-D-cellobioside but with different fluorescence properties.

Uniqueness: this compound

Activité Biologique

Resorufin beta-D-cellobioside (Res-CB) is a fluorescent substrate widely used in biochemical assays to study cellulase activity. Its unique properties, including a low pKa and strong fluorescence, make it an ideal candidate for real-time monitoring of enzymatic reactions. This article provides a comprehensive overview of the biological activity of Res-CB, including its applications, enzymatic interactions, and relevant research findings.

- Chemical Formula : C24H27NO13

- Molecular Weight : 537.47 g/mol

- Fluorescence Characteristics :

- Excitation Wavelength: 571 nm

- Emission Wavelength: 585 nm

- pKa: 5.8, allowing effective use at physiological pH levels

Res-CB is a glycoside that releases resorufin upon hydrolysis by cellulases, which can be quantitatively measured due to the high fluorescence of the resorufin product.

Applications in Enzyme Activity Assays

Res-CB is primarily utilized to measure cellulase activity across various species, including fungi and plants. The substrate's ability to provide continuous fluorescence measurements allows researchers to monitor enzyme kinetics in real-time.

Key Findings from Research Studies

- Enzymatic Hydrolysis :

- Real-Time Monitoring :

- Fluorogenic Assays :

Case Study 1: Enzyme Activity in Plant Tissues

A study utilized Res-CB to investigate cellulase activity in Arabidopsis stem sections. The results indicated that the signal from resorufin accumulation was significantly higher in sections with active enzyme expression compared to heat-inactivated controls. This highlights the substrate's potential for studying plant biochemistry and cell wall dynamics .

Case Study 2: Thermophilic Bacteria

Research on Caldicellulosiruptor owensensis demonstrated that Res-CB could be used to characterize xylanolytic enzymes alongside cellulases. The enzymes showed high catalytic efficiency under thermophilic conditions, suggesting potential industrial applications for biomass conversion .

Comparative Analysis with Other Substrates

| Substrate | Kinetic Parameters | Fluorescence Emission | Application Area |

|---|---|---|---|

| This compound | , | 585 nm | Cellulase activity assays |

| Other Glycosides | Varies by substrate | Varies | General enzyme assays |

Propriétés

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO13/c26-7-15-17(29)18(30)20(32)24(36-15)38-22-16(8-27)37-23(21(33)19(22)31)34-10-2-4-12-14(6-10)35-13-5-9(28)1-3-11(13)25-12/h1-6,15-24,26-27,29-33H,7-8H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZBZWYVMLGTKN-ALYNCGSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.